molecular formula C10H10N4O4 B585317 2/',3/'-Anhydroinosine CAS No. 31766-13-9

2/',3/'-Anhydroinosine

Cat. No.: B585317
CAS No.: 31766-13-9
M. Wt: 250.21 g/mol
InChI Key: WDIGUIIOGAEQHN-KQYNXXCUSA-N
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Biochemical Analysis

Biochemical Properties

2’,3’-Anhydroinosine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is formed from the admixture of 2’,3’-anhydroinosine, a byproduct in the preparation of 3-0deoxyinosine . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2’,3’-Anhydroinosine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that derivatives of 2’,3’-anhydroinosine inhibit the formation of 1-α-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin analogs .

Temporal Effects in Laboratory Settings

It is known that the compound’s stability, degradation, and long-term effects on cellular function are important factors in its biochemical interactions .

Dosage Effects in Animal Models

The effects of 2’,3’-Anhydroinosine vary with different dosages in animal models

Metabolic Pathways

2’,3’-Anhydroinosine is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. The specific metabolic pathways and the nature of these interactions are still being studied.

Transport and Distribution

The transport and distribution of 2’,3’-Anhydroinosine within cells and tissues involve various transporters or binding proteins . The compound’s localization or accumulation can be affected by these interactions.

Properties

CAS No.

31766-13-9

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

9-[(1R,2R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H10N4O4/c15-1-4-6-7(18-6)10(17-4)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,11,12,16)/t4-,6-,7-,10-/m1/s1

InChI Key

WDIGUIIOGAEQHN-KQYNXXCUSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@H](O4)[C@H](O3)CO

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO

Synonyms

9-(2,3-Anhydro-β-D-ribofuranosyl)-1,9-dihydro-6H-purin-6-one; 

Origin of Product

United States
Customer
Q & A

Q1: Can 2',3'-Anhydroinosine interfere with enzymatic reactions involving purine nucleosides?

A2: Yes, 2',3'-Anhydroinosine can negatively impact enzymatic reactions involving purine nucleosides. Specifically, it has been observed to hinder the synthesis of 2-fluorocordycepin catalyzed by E. coli purine nucleoside phosphorylase. [] This interference stems from the products of 2',3'-Anhydroinosine hydrolysis, which inhibit the formation of 1-phospho-3-deoxyribose, a crucial component in the synthesis of 2-fluorocordycepin. [] This finding highlights the importance of considering potential contaminants like 2',3'-Anhydroinosine, even in trace amounts, during enzymatic synthesis involving purine nucleosides.

Q2: Why is understanding the hydrolysis of 2',3'-Anhydroinosine important in the context of nucleoside synthesis?

A3: Understanding the hydrolysis of 2',3'-Anhydroinosine is crucial for several reasons. Firstly, 2',3'-Anhydroinosine can appear as a byproduct during the synthesis of other nucleosides, such as 3′-deoxyinosine. [] Its presence, even in small amounts, can significantly affect reaction yields and complicate the purification process. Secondly, the hydrolysis products of 2',3'-Anhydroinosine can themselves be inhibitors of crucial enzymes involved in nucleoside metabolism and synthesis. [] This interference has direct implications for the efficient production of desired nucleoside analogs, like 2-fluorocordycepin. Therefore, a thorough understanding of its hydrolysis pathway allows for the development of strategies to minimize its formation and mitigate its negative impact on desired synthetic outcomes.

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